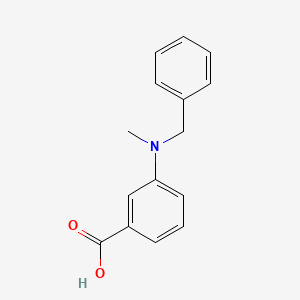

3-(Benzyl(methyl)amino)benzoesäure

Übersicht

Beschreibung

3-[Benzyl(methyl)amino]benzoic acid is a chemical compound characterized by its benzyl and amino groups attached to a benzoic acid core

Synthetic Routes and Reaction Conditions:

Benzylamine Synthesis: The compound can be synthesized by reacting benzyl chloride with methylamine under controlled conditions.

Benzoic Acid Derivatization: The benzoic acid core can be modified by introducing the benzyl(methyl)amino group through a series of chemical reactions involving protection and deprotection steps.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Catalytic Methods: Catalysts may be used to enhance the efficiency of the synthesis process, reducing reaction times and improving yields.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, converting the benzyl group to a benzaldehyde or benzoic acid derivative.

Reduction: Reduction reactions can be employed to convert the benzoic acid core to its corresponding alcohol or amine.

Substitution: Substitution reactions can introduce different functional groups to the benzyl or amino moieties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Benzaldehyde, benzoic acid, and its derivatives.

Reduction Products: Benzyl alcohol, benzylamine, and other reduced derivatives.

Substitution Products: Halogenated benzyl compounds and various substituted amines.

Chemistry:

Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Catalyst Support: It can be used as a support material for catalysts in various chemical reactions.

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Drug Development:

Medicine:

Pharmaceuticals: The compound may be used in the formulation of drugs targeting specific diseases.

Diagnostic Agents: It can be employed as a diagnostic agent in medical imaging techniques.

Industry:

Material Science: The compound is used in the development of new materials with specific properties.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung und Entwicklung

3-(Benzyl(methyl)amino)benzoesäure: dient als vielseitiger Baustein in der Pharmaindustrie aufgrund seiner strukturellen Flexibilität und der Möglichkeit, sowohl an der Amino- als auch an der Carboxylgruppe Substitutionen durchzuführen. Diese Verbindung ist entscheidend bei der Synthese neuartiger Moleküle mit potenziellen therapeutischen Anwendungen, darunter Krebsmittel, Anti-Alzheimer-Mittel, Antibiotika, Antivirale Mittel, Antioxidantien und Entzündungshemmer .

Synthese von arzneimittelartigen Verbindungen

Die einzigartigen Eigenschaften der Verbindung machen sie zu einem vielversprechenden Kandidaten für die Aufnahme in chemische Datenbanken von Molekülen mit arzneimittelartigen Wirkungen. Sie wird bei der Synthese einer breiten Palette neuartiger Moleküle verwendet, die dann auf verschiedene biologische Aktivitäten untersucht werden, um potenzielle neue Medikamente zu identifizieren .

Analytische Chemie

In der analytischen Chemie werden Derivate von This compound verwendet, um den Glukosegehalt aus der Extraktion von Stärke und löslichen Zuckern zu analysieren. Diese Anwendung ist entscheidend für das Verständnis des Kohlenhydratstoffwechsels und für die Qualitätskontrolle in der Lebensmittelproduktion .

Organische Synthese

Diese Verbindung wird auch in der organischen Synthese verwendet, insbesondere bei Reaktionen an der benzylischen Position. Zu diesen Reaktionen gehören freie Radikale Bromierung und nucleophile Substitution, die für die Herstellung einer Vielzahl komplexer organischer Moleküle unerlässlich sind .

Oxidationsreaktionen

This compound: kann eine benzylische Oxidation durchlaufen, bei der eine Alkylgruppe, die an einen aromatischen Ring angrenzt, in eine Carbonsäure umgewandelt wird. Diese Reaktion ist bedeutsam bei der Synthese von Benzoesäurederivaten .

Folsäure-Synthese

Die Verbindung wird als Ausgangsmaterial für die Herstellung von Folsäure verwendet, einem wichtigen Vitamin, das für die DNA-Synthese und -Replikation benötigt wird. Diese Anwendung ist entscheidend für die Entwicklung von Nahrungsergänzungsmitteln und Therapeutika .

Wirkmechanismus

Target of Action

The primary target of 3-[Benzyl(methyl)amino]benzoic acid, also known as PRL-8-53, remains unknown . It has been suggested that it may interact with cholinergic systems and dopamine pathways .

Mode of Action

It is believed to potentiate dopamine while partially inhibiting serotonin . This suggests that it may modulate neurotransmitter levels in the brain, potentially enhancing cognitive function .

Biochemical Pathways

Given its potential interaction with cholinergic systems and dopamine pathways, it may influence various cognitive processes, including memory and learning .

Pharmacokinetics

It is known to be relatively non-toxic, with an oral ld50 in mice of 860 mg/kg . This suggests that it has a high therapeutic index .

Result of Action

It has been shown to have potential cognitive-enhancing effects in humans . It has also been observed to have brief hypotensive effects in canines at doses above 8 mg/kg , and high doses have been found to depress motor activity in rats and mice .

Vergleich Mit ähnlichen Verbindungen

Benzylamine: Similar in structure but lacks the benzoic acid core.

N-Benzylmethylamine: Similar but with a different arrangement of the benzyl and amino groups.

3-Aminobenzoic Acid: Similar but without the benzyl group.

Uniqueness:

Complexity: The presence of both benzyl and amino groups on the benzoic acid core makes this compound more complex and versatile compared to its similar counterparts.

Functional Diversity:

This comprehensive overview provides a detailed understanding of 3-[Benzyl(methyl)amino]benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

3-[Benzyl(methyl)amino]benzoic acid, a compound with diverse biological activities, has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other relevant pharmacological effects.

1. Enzyme Inhibition

3-[Benzyl(methyl)amino]benzoic acid has shown promising enzyme inhibitory activities, particularly against cholinesterases. In studies comparing various benzoic acid derivatives, it was observed that compounds similar in structure exhibited significant inhibition of acetylcholinesterase (AChE), with IC50 values indicating potent activity. For example, certain analogs demonstrated IC50 values as low as 7.49 ± 0.16 µM against AChE, suggesting that modifications in the benzyl and amino groups can enhance inhibitory potency .

2. Anticancer Activity

The anticancer potential of 3-[Benzyl(methyl)amino]benzoic acid has been evaluated in several studies. It has been found to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM against these cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-[Benzyl(methyl)amino]benzoic acid | MCF-7 | 21.3 ± 4.1 | |

| Benzamide Derivative | A549 | 5.85 | |

| Doxorubicin | MCF-7 | ~10 |

3. Other Pharmacological Effects

In addition to enzyme inhibition and anticancer activity, this compound has demonstrated antioxidant properties and potential anti-inflammatory effects. Research indicates that benzoic acid derivatives can exhibit significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases .

Case Studies and Research Findings

A study published in MDPI highlighted the structural modifications of benzoic acid derivatives that enhanced their biological activities. The findings suggest that the introduction of specific functional groups can significantly influence the compound's efficacy against various targets, including cancer cells and enzymes involved in neurodegenerative diseases .

Another investigation into the proteolytic activity modulation by benzoic acid derivatives revealed that certain compounds could enhance the activity of proteasomes and lysosomal pathways in human fibroblasts, suggesting a role in cellular maintenance and potentially anti-aging effects .

Eigenschaften

IUPAC Name |

3-[benzyl(methyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(11-12-6-3-2-4-7-12)14-9-5-8-13(10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYETUGUODSRGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.